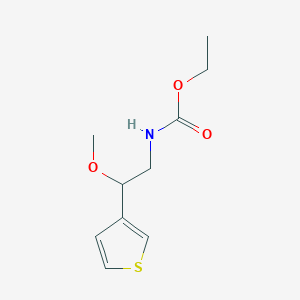

Ethyl (2-methoxy-2-(thiophen-3-yl)ethyl)carbamate

Description

Ethyl (2-methoxy-2-(thiophen-3-yl)ethyl)carbamate is a carbamate derivative featuring a thiophene ring substituted with a methoxy group and an ethyl carbamate side chain. Carbamates are characterized by the –O–CO–NH₂ moiety, which influences their reactivity and biological activity.

Properties

IUPAC Name |

ethyl N-(2-methoxy-2-thiophen-3-ylethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3S/c1-3-14-10(12)11-6-9(13-2)8-4-5-15-7-8/h4-5,7,9H,3,6H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTUIXISRGZEAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC(C1=CSC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-methoxy-2-(thiophen-3-yl)ethyl)carbamate typically involves the reaction of thiophene derivatives with ethyl carbamate. One common method is the condensation reaction between a thiophene derivative and an ethyl carbamate under acidic or basic conditions. The reaction may require a catalyst to proceed efficiently.

Industrial Production Methods

In industrial settings, the production of ethyl (2-methoxy-2-(thiophen-3-yl)ethyl)carbamate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-methoxy-2-(thiophen-3-yl)ethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiol derivatives.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Ethyl (2-methoxy-2-(thiophen-3-yl)ethyl)carbamate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of ethyl (2-methoxy-2-(thiophen-3-yl)ethyl)carbamate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to three key analogues:

Mechanistic and Metabolic Differences

- Ethyl carbamate: Metabolized via cytochrome P-450 to vinyl carbamate epoxide, forming DNA adducts . Its carcinogenicity is dose-dependent, with synergistic effects observed with ethanol .

- Vinyl carbamate : Directly mutagenic without requiring metabolic activation; its α,β-unsaturated structure facilitates covalent binding to DNA .

- Thiophene vs. Methoxy substitution in the target compound may hinder enzymatic oxidation, reducing toxicity .

Carcinogenicity and Mutagenicity Trends

- Ethyl carbamate’s carcinogenicity is highly structure-dependent. For example: Methyl and tert-butyl carbamates show negligible activity . Ethyl N-hydroxycarbamate exhibits weak direct mutagenicity but reduced potency compared to vinyl carbamate .

- The target compound’s thiophene moiety may divert metabolic pathways away from carcinogenic intermediates, as seen in other thiophene derivatives where sulfur participates in detoxification .

Biological Activity

Ethyl (2-methoxy-2-(thiophen-3-yl)ethyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Overview of Biological Activity

The compound's biological activity has been investigated primarily for its antimicrobial and anticancer properties. Research indicates that it may interact with specific molecular targets, influencing various biochemical pathways involved in disease processes.

Antimicrobial Properties

Studies have shown that ethyl (2-methoxy-2-(thiophen-3-yl)ethyl)carbamate exhibits significant antimicrobial activity. The mechanism appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity, leading to cell death.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate | |

| Candida albicans | Effective |

Anticancer Properties

In cancer research, the compound has shown promise as an anticancer agent. Its mechanism of action may involve the induction of apoptosis in cancer cells and inhibition of tumor growth.

Case Study: Induction of Apoptosis

In a study examining the effects on human cancer cell lines, ethyl (2-methoxy-2-(thiophen-3-yl)ethyl)carbamate was found to significantly reduce cell viability in a dose-dependent manner. The study reported IC50 values indicating effective concentrations for inducing apoptosis.

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| HeLa (cervical cancer) | 15 | Apoptosis induction | |

| MCF-7 (breast cancer) | 20 | Cell cycle arrest |

The biological activity of ethyl (2-methoxy-2-(thiophen-3-yl)ethyl)carbamate is attributed to its ability to modulate specific enzymes and receptors within cells. The thiophene moiety plays a crucial role in these interactions, affecting various signaling pathways.

- Inhibition of Enzymes : The compound may inhibit key enzymes involved in cell proliferation and survival.

- Receptor Modulation : It can interact with cellular receptors, altering their activity and leading to downstream effects such as apoptosis or cell cycle arrest.

- Cytokine Regulation : There is evidence suggesting that it can modulate pro-inflammatory cytokines, contributing to its anti-inflammatory properties alongside its anticancer effects.

Research Findings

Several studies have explored the pharmacological potential of ethyl (2-methoxy-2-(thiophen-3-yl)ethyl)carbamate:

- A study highlighted its potential as a pharmaceutical intermediate due to its diverse biological activities and ease of synthesis .

- Another investigation focused on its neuroprotective effects, demonstrating that derivatives of this compound could protect neuronal cells from apoptosis induced by stressors like etoposide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.